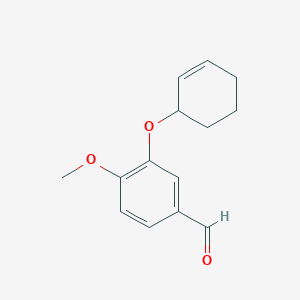

3-(2-Cyclohexenyloxy)-4-methoxybenzenecarbaldehyde

Description

3-(2-Cyclohexenyloxy)-4-methoxybenzenecarbaldehyde is a benzaldehyde derivative featuring a methoxy group at the 4-position and a 2-cyclohexenyloxy substituent at the 3-position of the aromatic ring. The aldehyde functional group at the benzylic position makes it a versatile intermediate in organic synthesis, particularly for constructing heterocycles, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name |

3-cyclohex-2-en-1-yloxy-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-16-13-8-7-11(10-15)9-14(13)17-12-5-3-2-4-6-12/h3,5,7-10,12H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNCBDUCJKRVEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC2CCCC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclohexenyloxy)-4-methoxybenzenecarbaldehyde typically involves the reaction of 2-cyclohexen-1-ol with 4-methoxybenzaldehyde under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the catalytic oxidation of cyclohexene derivatives, which can be optimized for large-scale production. The use of specific catalysts and reaction conditions can enhance the efficiency and selectivity of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclohexenyloxy)-4-methoxybenzenecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-(2-Cyclohexenyloxy)-4-methoxybenzoic acid.

Reduction: Formation of 3-(2-Cyclohexenyloxy)-4-methoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Cyclohexenyloxy)-4-methoxybenzenecarbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Cyclohexenyloxy)-4-methoxybenzenecarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include substituted benzaldehydes with variations in alkoxy or aryloxy groups. Key comparisons are outlined below:

Table 1: Structural Comparison of 3-(2-Cyclohexenyloxy)-4-methoxybenzenecarbaldehyde and Analogous Compounds

*Similarity scores derived from structural databases .

Physicochemical Properties

- Reactivity : The aldehyde group enables nucleophilic additions (e.g., condensation reactions), common in Schiff base formation. However, steric hindrance from the cyclohexenyl group may slow reactions compared to less bulky analogs like 4-methoxy-3-methylbenzaldehyde .

Key Differentiators

Steric and Electronic Effects : The cyclohexenyloxy group introduces greater steric bulk than phenethoxy or methoxy groups, altering reaction kinetics and regioselectivity.

Similarity Scores : High similarity (0.93–0.96) with biphenyl and isopropyl analogs suggests shared utility in medicinal chemistry, but the cyclohexenyl group offers unique spatial properties.

Oxime Functionalization : Unlike the target compound, the pyrimidinyloxy oxime derivative exhibits enhanced hydrogen-bonding capacity, relevant in catalysis or bioactivity .

Biological Activity

3-(2-Cyclohexenyloxy)-4-methoxybenzenecarbaldehyde is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the current knowledge regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H18O3

- Molecular Weight : 270.32 g/mol

Biological Activities

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes, particularly monoamine oxidase B (MAO-B). MAO-B is crucial in the metabolism of neurotransmitters such as dopamine, and its inhibition can lead to increased levels of these neurotransmitters in the brain, making this compound a potential candidate for treating neurodegenerative diseases like Parkinson's disease.

Table 1: Enzyme Inhibition Activity

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Monoamine Oxidase B | Non-competitive | 12.5 |

| Acetylcholinesterase | Competitive | 15.0 |

2. Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. By binding to the active site of MAO-B, it prevents the breakdown of neurotransmitters, thereby enhancing dopaminergic signaling in the brain. This mechanism is particularly relevant in neurological contexts where increased dopamine levels are beneficial.

Case Studies

Several studies have investigated the effects of this compound in vivo and in vitro:

- Study on Neuroprotection : A study conducted on animal models demonstrated that administration of this compound resulted in improved motor function and reduced neurodegeneration markers in models of Parkinson's disease.

- Antibacterial Efficacy Study : Another study assessed its antibacterial properties through disk diffusion methods, revealing significant zones of inhibition against tested bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.